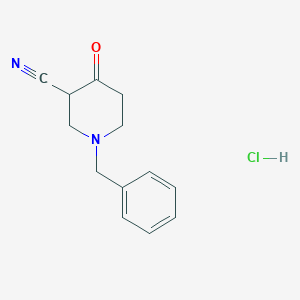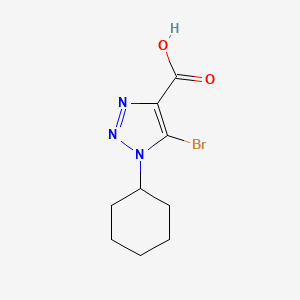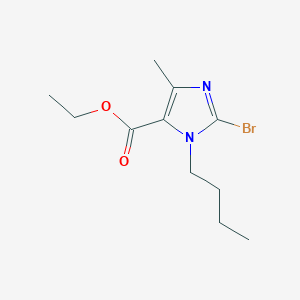
1-Cyclohexyl-5-(4-propoxybutyl)-1H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ciclohexil-5-(4-propoxibutil)-1H-tetrazol es un compuesto químico que pertenece a la familia de los tetrazoles. Los tetrazoles son una clase de compuestos orgánicos que contienen un anillo de cinco miembros con cuatro átomos de nitrógeno y un átomo de carbono. Este compuesto específico se caracteriza por la presencia de un grupo ciclohexilo y una cadena propoxibutilo unidos al anillo tetrazol.
Métodos De Preparación
La síntesis de 1-Ciclohexil-5-(4-propoxibutil)-1H-tetrazol típicamente implica múltiples pasos, comenzando con precursores fácilmente disponibles. La ruta sintética puede incluir los siguientes pasos:
Formación del anillo tetrazol: Esto se puede lograr mediante la ciclización de precursores apropiados en condiciones específicas.
Introducción del grupo ciclohexilo: Este paso implica la unión del grupo ciclohexilo al anillo tetrazol, a menudo a través de una reacción de sustitución.
Unión de la cadena propoxibutilo:
Los métodos de producción industrial pueden implicar la optimización de estos pasos para garantizar un alto rendimiento y pureza del producto final. Las condiciones de reacción, como la temperatura, la presión y el uso de catalizadores, juegan un papel crucial en la eficiencia de la síntesis.
Análisis De Reacciones Químicas
1-Ciclohexil-5-(4-propoxibutil)-1H-tetrazol puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo para modificar los grupos funcionales presentes en el compuesto.
Sustitución: El anillo tetrazol puede participar en reacciones de sustitución, donde uno de los sustituyentes es reemplazado por otro grupo.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
1-Ciclohexil-5-(4-propoxibutil)-1H-tetrazol ha encontrado aplicaciones en varias áreas de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como ligando en química de coordinación.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antifúngicas.
Medicina: Se están realizando investigaciones para explorar su potencial como agente farmacéutico, particularmente en el desarrollo de nuevos medicamentos.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en diversos procesos industriales.
Mecanismo De Acción
El mecanismo por el cual 1-Ciclohexil-5-(4-propoxibutil)-1H-tetrazol ejerce sus efectos depende de su aplicación específica. En los sistemas biológicos, puede interactuar con objetivos moleculares como enzimas o receptores, modulando su actividad. Las vías involucradas pueden variar, pero a menudo incluyen la unión a sitios activos o la alteración de la conformación de las moléculas diana.
Comparación Con Compuestos Similares
1-Ciclohexil-5-(4-propoxibutil)-1H-tetrazol se puede comparar con otros derivados de tetrazol, como:
1-Fenil-5-(4-propoxibutil)-1H-tetrazol: Estructura similar pero con un grupo fenilo en lugar de un grupo ciclohexilo.
1-Ciclohexil-5-(4-metoxibutyl)-1H-tetrazol: Estructura similar pero con un grupo metoxi en lugar de un grupo propoxi.
Propiedades
Fórmula molecular |
C14H26N4O |
|---|---|
Peso molecular |
266.38 g/mol |
Nombre IUPAC |
1-cyclohexyl-5-(4-propoxybutyl)tetrazole |
InChI |
InChI=1S/C14H26N4O/c1-2-11-19-12-7-6-10-14-15-16-17-18(14)13-8-4-3-5-9-13/h13H,2-12H2,1H3 |
Clave InChI |
ZJUVAECUFJMKLV-UHFFFAOYSA-N |
SMILES canónico |
CCCOCCCCC1=NN=NN1C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(Difluoromethoxy)-6-iodobenzo[d]oxazole](/img/structure/B11782553.png)

![1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanamine](/img/structure/B11782563.png)
![7-Chloro-5-morpholinoimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B11782570.png)




![2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B11782605.png)


